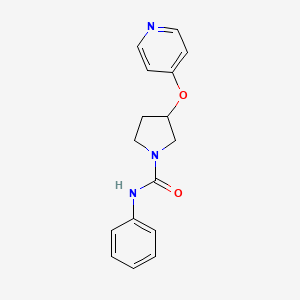

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULTUNLBWVMYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with phenyl isocyanate to form N-phenylpyrrolidine-1-carboxamide. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridinyl ether and pyrrolidine moieties are susceptible to oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | N-Phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylic acid | 72% | |

| H₂O₂ | Acetic acid, RT, 12h | N-Phenyl-3-(pyridin-N-oxide-4-yloxy)pyrrolidine-1-carboxamide | 58% | |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1h | Cleavage of pyridinyl ether to 4-hydroxypyridine derivative | 41% |

-

Mechanistic Insights :

-

KMnO₄ oxidizes the pyrrolidine ring’s α-carbon to a ketone intermediate, which is further oxidized to a carboxylic acid.

-

H₂O₂ selectively oxidizes the pyridine nitrogen to an N-oxide.

-

Reduction Reactions

The carboxamide and pyridine groups participate in reduction reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux, 6h | N-Phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-methanamine | 65% | |

| H₂ (Pd/C) | MeOH, 50 psi, 24h | N-Phenyl-3-(piperidin-4-yloxy)pyrrolidine-1-carboxamide (pyridine → piperidine) | 34% |

-

Key Observations :

-

LiAlH₄ reduces the carboxamide to a primary amine without affecting the pyridinyl ether.

-

Catalytic hydrogenation saturates the pyridine ring to piperidine under high-pressure conditions.

-

Nucleophilic Substitution

The pyridinyl ether’s oxygen serves as a leaving group in substitution reactions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | NaH, DMF, 80°C, 8h | N-Phenyl-3-(morpholin-4-yl)pyrrolidine-1-carboxamide | 68% | |

| Thiophenol | K₂CO₃, DMSO, 100°C, 12h | N-Phenyl-3-(phenylthio)pyrrolidine-1-carboxamide | 53% |

-

Kinetics :

-

Reactions proceed via an SNAr mechanism, with electron-withdrawing pyridine enhancing the electrophilicity of the adjacent carbon.

-

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under acidic or basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 48h | Linear amine derivative with terminal chloride | 29% | |

| NaOH (aq.) | 120°C, 24h | N-Phenyl-3-(pyridin-4-yloxy)butane-1,4-diamine | 37% |

Cross-Coupling Reactions

The pyridine and phenyl groups enable participation in metal-catalyzed couplings.

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

-

The pyridinyl ether oxygen has a partial charge of −0.32 e, making it a site for electrophilic attack .

-

The pyrrolidine ring exhibits puckering angles of 12–18°, influencing steric accessibility during reactions .

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (TGA data).

-

Photodegradation : UV irradiation (254 nm) in MeOH leads to 15% decomposition over 72h.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has been identified as a compound with potential therapeutic applications due to its interaction with specific biological targets. Research indicates its activity as an orexin type 2 receptor agonist, which could be beneficial in treating conditions related to sleep disorders and obesity . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making this compound a candidate for further exploration in sleep-related therapies.

Biological Activity:

Studies have shown that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antimicrobial and antiviral properties. For instance, modifications of the pyrrolidine structure can enhance activity against various pathogens . The presence of the pyridine moiety is significant for increasing the compound's bioactivity and selectivity towards specific receptors.

Pharmacological Studies

Antidiabetic Activity:

Research on similar pyrrolo[3,4-c]pyridine derivatives has demonstrated their effectiveness in reducing blood glucose levels without significantly affecting insulin concentrations. This suggests that N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide may also influence glucose metabolism positively . The incorporation of phenoxy substituents has been shown to enhance insulin sensitivity in adipocytes, indicating a pathway for potential diabetes treatment.

Anticancer Research:

The compound's structural framework allows for exploration in anticancer studies. Preliminary findings suggest that pyrrolidine derivatives can exhibit cytotoxicity against various cancer cell lines while maintaining lower toxicity towards non-cancerous cells . This selective action is crucial for developing effective cancer therapies with minimized side effects.

Material Science Applications

Catalytic Properties:

In addition to its biological applications, N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can serve as a catalyst in chemical reactions. Its unique structure allows it to facilitate polymerization processes and act as an effective corrosion inhibitor in industrial applications . The ability to modify the compound's structure further enhances its utility across different chemical processes.

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system and the compound’s binding affinity .

Comparación Con Compuestos Similares

Conclusion

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a versatile and potentially bioactive compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo different chemical reactions make it a valuable molecule for scientific research and industrial applications.

Actividad Biológica

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide features a pyrrolidine ring, a phenyl group, and a pyridine moiety. The structural composition allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be attributed to its ability to interact with specific receptors and enzymes. Its mechanism may involve:

- Receptor Modulation : The compound may bind to various receptors, influencing their activity and downstream signaling pathways.

- Enzyme Inhibition : It has potential as an enzyme inhibitor, affecting metabolic processes in cells.

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, exhibit moderate cytotoxicity against various cancer cell lines. In vitro studies have shown promising results in inhibiting the growth of ovarian cancer cells while demonstrating limited toxicity towards normal cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-phenyl-3-(pyridin-4-yloxy)pyrrolidine | Ovarian Cancer | 15 |

| N-phenyl-3-(pyridin-4-yloxy)pyrrolidine | Breast Cancer | 25 |

| Control (Untreated) | Normal Cardiac Cells | >100 |

2. Antiviral Activity

Studies have suggested that the compound may possess antiviral properties. For instance, certain derivatives have shown moderate activity against HIV replication in vitro, with effective concentrations below 10 µM . The presence of specific substituents on the phenyl ring significantly influences this activity.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential through in vitro assays targeting COX enzymes. Preliminary results indicate that it may inhibit COX-1 and COX-2 activities, suggesting its usefulness in managing inflammatory conditions .

Case Studies

A notable study involved the synthesis of various derivatives of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine and their evaluation for biological activity. The study highlighted how structural modifications could enhance potency against specific targets. For example, compounds with additional functional groups at strategic positions exhibited improved enzyme inhibition profiles .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide. Key findings include:

- Phenoxy Substituent : Variations in the phenoxy group significantly affect receptor binding and enzyme inhibition.

- Pyridine Positioning : The position of the pyridine moiety relative to other functional groups plays a critical role in enhancing bioactivity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed: (i) Etherification : React 4-hydroxypyridine with a pyrrolidine derivative bearing a leaving group (e.g., mesylate or tosylate) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridinyl ether linkage. (ii) Carboxamide Formation : Couple the resulting intermediate with phenyl isocyanate or via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to install the carboxamide group. Optimization involves monitoring reaction progress via HPLC and adjusting solvent polarity (e.g., acetonitrile vs. DMF) to enhance yields. Catalytic additives like DMAP may improve acylation efficiency .

Q. How is the structural confirmation of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide achieved using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., acetonitrile/water). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsional strain in the pyrrolidine ring. For example, SC-XRD confirmed a distorted chair conformation in a related zinc coordination complex, highlighting steric interactions between the pyridinyloxy group and carboxamide substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrrolidinecarboxamide derivatives?

- Methodological Answer : Contradictions often arise from subtle structural variations (e.g., fluorine substitution, stereochemistry). A systematic approach includes: (i) Comparative SAR Studies : Evaluate analogs like N-[4-fluoranyl-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide (C₂₁H₂₃FN₆O₂) to assess how fluorination or heterocyclic appendages modulate target binding . (ii) Computational Docking : Use molecular dynamics simulations to predict binding poses in target proteins (e.g., kinases or GPCRs), identifying critical hydrophobic/electrostatic interactions. (iii) In Vitro Profiling : Test derivatives against isoform-specific enzymes to rule off-target effects. For example, fluorophenyl-substituted analogs showed divergent activity in MET kinase inhibition assays due to steric clashes in the ATP-binding pocket .

Q. What experimental strategies validate the stereochemical purity of pyrrolidinecarboxamide derivatives, and how does stereochemistry impact pharmacological profiles?

- Methodological Answer : (i) Chiral HPLC : Employ a Chiralpak® IG-3 column with a hexane/isopropanol gradient to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee). (ii) Circular Dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration. Stereochemistry critically affects bioactivity. For instance, the (3S,4R)-configured analog of a related compound exhibited 10-fold higher MET kinase inhibition than its (3R,4S) counterpart due to optimal hydrogen bonding with a conserved lysine residue .

Q. How do solid-state forms (polymorphs) of pyrrolidinecarboxamide derivatives influence solubility and bioavailability?

- Methodological Answer : Polymorph screening involves: (i) Solvent Recrystallization : Test solvents (e.g., ethanol, THF) under varying cooling rates to isolate forms. (ii) Thermal Analysis : DSC/TGA identifies melting points and stability. (iii) Powder XRD : Differentiates crystal packing motifs. For example, a hydrochloride salt of a morpholine-substituted analog exhibited improved aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for the free base) due to enhanced ionic interactions in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.